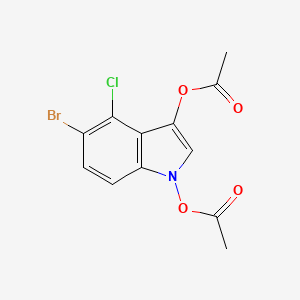
5-bromo-4-chloro-1H-indole-1,3-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-1H-indole-1,3-diyl diacetate is a synthetic organic compound with the molecular formula C12H9BrClNO3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-bromo-4-chloro-1H-indole-1,3-diyl diacetate typically involves the acetylation of 5-bromo-4-chloroindoxyl. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
5-Bromo-4-chloro-1H-indole-1,3-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into different indole derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethanol derivatives .
Scientific Research Applications
5-Bromo-4-chloro-1H-indole-1,3-diyl diacetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Indole derivatives have shown potential in treating cancer, microbial infections, and other disorders.
Mechanism of Action
The mechanism of action of 5-bromo-4-chloro-1H-indole-1,3-diyl diacetate involves its interaction with specific enzymes and proteins. For instance, as a substrate for beta-galactosidase, the compound undergoes enzymatic cleavage to produce 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to form a blue product. This reaction is utilized in various biochemical assays to detect enzyme activity .
Comparison with Similar Compounds
5-Bromo-4-chloro-1H-indole-1,3-diyl diacetate can be compared with other similar compounds, such as:
5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside: Used as a substrate for beta-glucosidase, producing a blue product upon cleavage.
5-Bromo-4-chloro-3-indolyl phosphate: A substrate for alkaline phosphatase, yielding a blue product upon enzymatic reaction.
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside: Similar to the diacetate compound, it is used to detect beta-galactosidase activity.
The uniqueness of this compound lies in its specific applications and the distinct products formed upon enzymatic cleavage, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H9BrClNO4 |
|---|---|
Molecular Weight |
346.56 g/mol |
IUPAC Name |
(1-acetyloxy-5-bromo-4-chloroindol-3-yl) acetate |
InChI |
InChI=1S/C12H9BrClNO4/c1-6(16)18-10-5-15(19-7(2)17)9-4-3-8(13)12(14)11(9)10/h3-5H,1-2H3 |
InChI Key |
XBWCQNWWRCTENC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CN(C2=C1C(=C(C=C2)Br)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















